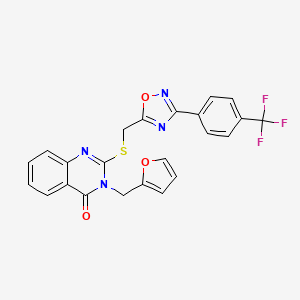
3-(furan-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(furan-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H15F3N4O3S and its molecular weight is 484.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(furan-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that incorporates multiple functional groups, including furan, trifluoromethyl, phenyl, oxadiazole, and quinazolinone rings. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C23H15F3N4O3S
- Molecular Weight: 484.45 g/mol
- IUPAC Name: 3-(furan-2-ylmethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
The presence of the trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Antimicrobial Activity
Research on quinazolinone derivatives has shown promising antimicrobial properties. A study highlighted that certain substitutions on the phenyl ring significantly affect antibacterial activity. For instance, compounds with methoxy or methyl substituents demonstrated enhanced activity against various gram-positive bacteria . The specific compound may exhibit similar properties due to its structural components.
Anticancer Potential
Quinazolinone derivatives are known for their anticancer activities, particularly through mechanisms involving inhibition of key enzymes such as dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis and cell proliferation. Compounds designed with quinazolinone scaffolds have been evaluated for their ability to inhibit DHFR, leading to potential anticancer effects . The compound's structural elements may contribute to its efficacy in this regard.
Anti-inflammatory Effects
Some studies suggest that quinazolinone derivatives possess anti-inflammatory properties. The incorporation of various substituents can modulate these effects. For example, modifications that enhance interaction with inflammatory pathways have been documented . The specific compound's ability to mitigate inflammation remains to be explored but is a plausible area of investigation given its structure.
Structure-Activity Relationship (SAR)
A comprehensive analysis of quinazolinone derivatives has been conducted to understand their biological activities better. For instance:
- Antibacterial Activity: A series of quinazolinone derivatives were synthesized and tested against bacterial strains like Staphylococcus aureus and Bacillus cereus. Modifications at specific positions on the quinazolinone ring significantly influenced their antibacterial potency .
| Compound | Structure | Antibacterial Activity |
|---|---|---|
| Compound A | Structure A | High |
| Compound B | Structure B | Moderate |
| Compound C | Structure C | Low |
In Vitro Studies
In vitro studies have demonstrated that certain derivatives of quinazolinones exhibit significant inhibition of cancer cell lines. These studies often utilize cell viability assays to assess the effectiveness of the compounds against various cancer types .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O3S/c24-23(25,26)15-9-7-14(8-10-15)20-28-19(33-29-20)13-34-22-27-18-6-2-1-5-17(18)21(31)30(22)12-16-4-3-11-32-16/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAQKPIWVMUFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














